molecular formula C26H29ClN4O3S3 B2401031 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1215579-81-9

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

Cat. No. B2401031
CAS RN: 1215579-81-9
M. Wt: 577.17
InChI Key: BJDLPKNZFKCYTM-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and drugs . It is often used in drug discovery due to its diverse biological activities. The compound you’re asking about seems to be a complex derivative of benzothiazole.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including melting point determination and spectroscopic analyses like IR, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride have been synthesized and characterized using various spectroscopic techniques such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. Studies include exploring their anti-inflammatory activity and structural elucidation through X-ray crystallography (Lynch et al., 2006).

Antimicrobial Activity

  • Research on derivatives of benzothiazole, like the one mentioned, has shown significant antimicrobial activity. Synthesized compounds have been evaluated for their docking properties against various antimicrobial targets and demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer and Cytotoxic Activities

  • Similar compounds have been synthesized and investigated for their cytotoxic activity. The studies include testing against various cancer cell lines and examining the growth inhibitory effect compared to standard drugs like doxorubicin (Mansour et al., 2020).

Synthesis of Structurally Diverse Compounds

  • The compound serves as a precursor for generating a variety of structurally diverse compounds. This includes a variety of heterocycles that display various biological activities, highlighting the versatility of this chemical structure (Roman, 2013).

Potential Inhibition of Vascular Endothelial Growth Factor Receptor-2

  • Substituted benzamides, akin to the compound , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, displaying significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Mechanism of Action

Benzothiazole derivatives have been studied for their anti-inflammatory properties . They have shown inhibitory effects on cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory process .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications. Future research may explore new synthesis methods, biological activities, and potential applications of these compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S3.ClH/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4;/h5-12,16H,13-15H2,1-4H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDLPKNZFKCYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

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